Product packaging for 6-Bromo-N,2-dimethylpyrimidin-4-amine(Cat. No.:CAS No. 1602465-90-6)

6-Bromo-N,2-dimethylpyrimidin-4-amine

Cat. No.: B3391343
CAS No.: 1602465-90-6
M. Wt: 202.05 g/mol
InChI Key: BWEAEAVNKHKQON-UHFFFAOYSA-N
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Description

6-Bromo-N,2-dimethylpyrimidin-4-amine (CAS 1602465-90-6) is a brominated pyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 8 BrN 3 and a molecular weight of 202.05 g/mol , this compound serves as a versatile chemical intermediate or building block for the synthesis of more complex molecules. A primary research application of this compound is its role as a key precursor in the development of novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 is a recognized therapeutic target for hepatocellular carcinoma (HCC). In published research, this amine is used to synthesize aminodimethylpyrimidinol derivatives, which are then evaluated for their selective anti-cancer activity, demonstrating its value in early-stage drug discovery programs . As a standardized reagent, it is essential to store this product in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is labeled with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed) . Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B3391343 6-Bromo-N,2-dimethylpyrimidin-4-amine CAS No. 1602465-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,2-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEAEAVNKHKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602465-90-6
Record name 6-bromo-N,2-dimethylpyrimidin-4-amine
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Advanced Synthetic Methodologies for 6 Bromo N,2 Dimethylpyrimidin 4 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Pyrimidine (B1678525) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 6-Bromo-N,2-dimethylpyrimidin-4-amine, the analysis involves several key disconnections.

The most apparent disconnection is the C-Br bond, suggesting a late-stage bromination of a pyrimidine precursor. This identifies N,2-dimethylpyrimidin-4-amine as a key intermediate. Further deconstruction of this pyrimidine core points to two primary bond-forming strategies for the heterocyclic ring itself:

C-N Bond Disconnection: Breaking the C-N bonds of the pyrimidine ring leads back to a 1,3-dicarbonyl compound and a guanidine (B92328) derivative. Specifically, for the 2-methylpyrimidin-4-amine (B183355) core, the logical precursors are a substituted guanidine and a β-dicarbonyl compound like acetylacetone (B45752).

Functional Group Interconversion: The methylamino group at the C4 position can be installed via nucleophilic substitution of a leaving group, typically a halide (e.g., chlorine), on the pyrimidine ring. This suggests an intermediate like 4-chloro-2-methylpyrimidine.

This analysis highlights that the synthesis can be approached by first constructing the N,2-dimethylpyrimidin-4-amine core and then introducing the bromine atom, or by building the ring from precursors that already contain the necessary functionalities.

Classical and Established Synthetic Routes to this compound

Traditional methods for synthesizing this compound rely on well-established reactions, focusing on the careful selection of precursors and the optimization of reaction steps to maximize efficiency.

Precursor Chemistry and Rational Selection of Starting Materials

The synthesis of the pyrimidine ring is a foundational step. A common and efficient method for creating the 2-amino-pyrimidine scaffold is the condensation reaction between a β-diketone and guanidine hydrochloride. For the specific substitution pattern of the target molecule, the reaction would involve acetylacetone and guanidine, typically in the presence of a base like sodium carbonate, to yield 2-amino-4,6-dimethylpyrimidine. chemicalbook.com

However, to arrive at the direct precursor for bromination, N,2-dimethylpyrimidin-4-amine , a multi-step process is often required, starting from a more functionalized pyrimidine. A rational pathway could involve:

Starting with a Dihalopyrimidine: Using a precursor like 4,6-dichloro-2-methylpyrimidine (B42779) allows for sequential nucleophilic substitution. The first substitution with methylamine (B109427) can be directed to the more reactive C4 position, followed by the removal of the second chlorine atom.

Methylation of an Aminopyrimidine: An alternative involves the methylation of a pre-formed aminopyrimidine.

The choice of precursors is guided by commercial availability, cost, and the efficiency of the subsequent transformation steps. The most direct classical approach involves the synthesis and subsequent bromination of N,2-dimethylpyrimidin-4-amine.

Optimization of Reaction Conditions and Isolation Procedures for Yield Enhancement

The final and critical step in classical synthesis is the electrophilic bromination of the pyrimidine ring. The success of this step hinges on controlling the reaction conditions to ensure regioselectivity (bromination at the C5 position) and high yield.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govnih.gov The optimization of this reaction involves several key parameters:

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) are often employed. nih.govchemicalbook.com The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent.

Temperature: Bromination reactions are often initiated at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products, before being allowed to proceed at room temperature. chemicalbook.com

Catalysts and Additives: The presence of an acid or base can significantly affect the reaction outcome. For instance, processes for brominating pyrimidine have been developed using its hydrogen halide salt in an inert solvent at elevated temperatures. google.com In other cases, Lewis acids can be used to enhance the efficiency of bromination with agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Isolation and purification typically involve quenching the reaction, followed by extraction and column chromatography to obtain the pure product. chemicalbook.com

Table 1: Parameters for Optimization of Pyrimidine Bromination (Based on Analogous Reactions)

Contemporary and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry offers powerful tools to improve the efficiency, safety, and scalability of producing complex molecules like this compound.

Catalytic Methods in Bromopyrimidine Synthesis (e.g., palladium-catalyzed bromination)

While direct palladium-catalyzed bromination of the pyrimidine core is not a common route, palladium catalysis is indispensable for the synthesis of analogs starting from this compound. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the bromopyrimidine with various aryl or heteroaryl boronic acids, enabling the synthesis of a wide array of C5-arylated pyrimidine analogs. nih.govmdpi.com Optimization of these reactions often involves screening different palladium catalysts, bases (e.g., K₃PO₄), and solvents to achieve high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, where the bromine atom can be substituted with various amines. This is a powerful method for creating libraries of aminopyrimidine derivatives. researchgate.netmdpi.com

These catalytic methods are central to medicinal chemistry, where the this compound scaffold can be systematically modified to explore structure-activity relationships.

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. vapourtec.com These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and potential for automation and scalability. nih.gov

For the synthesis of pyrimidine derivatives, flow chemistry has been successfully applied to:

Reduce Reaction Times: Reactions that take hours in batch mode can often be completed in minutes under continuous flow conditions. vapourtec.com

Improve Yield and Selectivity: Precise control over temperature, pressure, and residence time can lead to cleaner reactions with higher yields and better regioselectivity.

Enable Difficult Reactions: Flow reactors can safely handle highly exothermic or hazardous reactions and allow the use of solvents above their normal boiling points due to pressurization. nih.gov

Although a specific flow synthesis for this compound may not be widely published, the principles and successes in related pyrimidine syntheses demonstrate its high potential for this application. A continuous flow process could be designed for both the core ring formation and the subsequent bromination step, streamlining the entire manufacturing process.

Table 2: List of Chemical Compounds Mentioned

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net A key metric in this endeavor is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edu An ideal reaction would have 100% atom economy, incorporating all reactant atoms into the final product. primescholars.com

A plausible and direct synthetic approach to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable dihalogenated pyrimidine with methylamine. For this analysis, we will consider the reaction of 4,6-dibromo-2-methylpyrimidine (B1433703) with methylamine.

Reaction Scheme:

4,6-dibromo-2-methylpyrimidine + Methylamine → this compound + Hydrogen Bromide

The atom economy for this substitution reaction can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

The calculation reveals the inherent inefficiency of substitution reactions from an atom economy perspective.

The calculated atom economy of 67.58% signifies that even with a 100% chemical yield, over 32% of the reactant mass is converted into the byproduct, hydrogen bromide (HBr), which is a corrosive and hazardous waste. This highlights a significant drawback from a green chemistry standpoint.

Applying the 12 Principles of Green Chemistry to this proposed synthesis offers further insights:

Prevention (Principle 1): The generation of HBr waste is unavoidable in this reaction type, violating the principle of waste prevention. researchgate.net

Atom Economy (Principle 2): As calculated, the reaction is sub-optimal in its atom economy. Addition reactions are generally superior to substitutions in this regard. scranton.edu

Less Hazardous Chemical Synthesis (Principle 3): The byproduct HBr is hazardous. Greener approaches would seek to avoid its generation or find a use for it. rasayanjournal.co.in

Safer Solvents and Auxiliaries (Principle 5): This reaction would likely be conducted in a solvent like isopropanol (B130326) or DMSO. Green chemistry encourages using water, supercritical fluids, or solvent-free conditions where possible. nih.goveurekaselect.com

Design for Energy Efficiency (Principle 6): The reaction may require heating to proceed at a reasonable rate, consuming energy. The use of catalysis could potentially lower the activation energy, allowing for milder reaction conditions. rasayanjournal.co.in

Catalysis (Principle 9): While this specific reaction is typically uncatalyzed, related aminations can benefit from catalysts (e.g., palladium in Buchwald-Hartwig amination) which can improve efficiency and yield, though this adds complexity and cost. mdpi.com

Alternative green synthetic routes for pyrimidines often involve multicomponent reactions, which can increase atom and step economy by forming the core in a single pot from simpler precursors. rasayanjournal.co.inbenthamdirect.com

Chemo- and Regioselective Synthesis Strategies for this compound

Beyond efficiency, achieving high selectivity is paramount in the synthesis of specifically substituted molecules like this compound. The proposed synthesis from 4,6-dibromo-2-methylpyrimidine presents significant challenges in both chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the primary challenge is to ensure that the methylamine nucleophile reacts only once with the dibrominated pyrimidine ring.

Challenge: Addition of a second equivalent of methylamine would lead to the formation of the undesired diamine byproduct, N,N',2-trimethylpyrimidine-4,6-diamine.

Strategy: Control of the reaction stoichiometry is critical. Using a slight excess or precisely one equivalent of methylamine relative to the pyrimidine starting material favors the desired mono-amination product. Lowering the reaction temperature can also help to control the reactivity and prevent over-reaction.

Regioselectivity concerns the specific position at which a reaction occurs when multiple reactive sites are present. This is a more complex challenge in this synthesis.

Challenge: The nucleophilic attack of methylamine on 4,6-dibromo-2-methylpyrimidine can theoretically occur at either the C4 or C6 position. While these positions are structurally similar, their electronic environments can lead to preferential substitution at one site, resulting in two possible isomeric products.

Strategy: Controlling the regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification. The outcome of the nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is sensitive to several factors. For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. wuxiapptec.com However, the electronic nature of other substituents on the ring can alter this preference. In the case of 4,6-dihalopyrimidines, the C4 and C6 positions are generally considered more reactive than the C2 position towards nucleophiles. thieme-connect.de The relative reactivity of C4 versus C6 can be influenced by the substituent at C2, the nature of the nucleophile, the solvent, and the temperature. In related quinazoline (B50416) systems, SNAr reactions with amines consistently show high regioselectivity for the C4 position. nih.gov For the proposed synthesis, achieving high selectivity for the C4 position is the goal. This can often be achieved by carefully optimizing reaction conditions.

Strategies to Maximize Regioselectivity:

Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures may favor the kinetically preferred product, which is often the isomer formed via the lower energy transition state.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction, thereby affecting the regiochemical outcome.

Leaving Group: While both leaving groups are bromine, in mixed dihalopyrimidines (e.g., chloro-bromo), the nature of the halogen can direct substitution.

A highly regioselective protocol, such as a directed lithiation-substitution, has been reported for the synthesis of related 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating that selective functionalization is achievable in these systems. rasayanjournal.co.in

Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Bromo-N,2-dimethylpyrimidin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity. While specific experimental data for this exact compound is not publicly available, a detailed analysis based on established chemical shift principles and data from analogous pyrimidine (B1678525) structures allows for a reliable prediction of its spectral characteristics.

Proton (¹H) NMR Spectroscopic Analysis and Assignment Strategies

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying distinct signals for each chemically non-equivalent proton. The structure contains three such groups: the methyl group attached to the amine (N-CH₃), the methyl group at position 2 of the pyrimidine ring (C2-CH₃), and the lone proton on the pyrimidine ring at position 5 (H-5).

Each of these groups should appear as a singlet in the spectrum due to the absence of adjacent protons (vicinal coupling). The assignment of these singlets is based on predictable electronic environments. The H-5 proton is attached to an sp²-hybridized carbon of the aromatic pyrimidine ring and is expected to resonate in the aromatic region. The two methyl groups will appear in the upfield (aliphatic) region. The N-methyl group's chemical shift will be influenced by the electron-donating nature of the nitrogen atom, while the C2-methyl group's shift will be affected by its position on the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~6.5 - 7.0Singlet (s)1H
N-CH₃~3.0 - 3.2Singlet (s)3H
C2-CH₃~2.4 - 2.6Singlet (s)3H

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. Four of these correspond to the sp²-hybridized carbons of the pyrimidine ring (C-2, C-4, C-5, and C-6), and two correspond to the sp³-hybridized methyl carbons (N-CH₃ and C2-CH₃).

The chemical shifts are predicted based on the electronic effects of the substituents. The bromine atom at C-6 will cause a significant downfield shift for C-6 and will also influence the shift of C-5. The amino group at C-4 and the methyl group at C-2 are electron-donating, which will affect the chemical shifts of their respective and adjacent carbons. The carbon directly bonded to the electronegative bromine atom (C-6) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Description
C-2~165 - 170Ring carbon attached to methyl group
C-4~160 - 165Ring carbon attached to methylamino group
C-6~155 - 160Ring carbon attached to bromine
C-5~105 - 110Ring carbon attached to hydrogen
N-CH₃~28 - 32Methyl carbon of the methylamino group
C2-CH₃~23 - 27Methyl carbon at position 2

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as all proton groups are isolated singlets with no vicinal proton neighbors. This lack of correlation would itself be a key piece of structural evidence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This experiment would be essential for definitively linking the proton and carbon signals. The expected correlations would be:

The proton signal at ~6.5-7.0 ppm with the carbon signal at ~105-110 ppm (H-5 to C-5).

The N-CH₃ proton signal (~3.0-3.2 ppm) with its carbon signal (~28-32 ppm).

The C2-CH₃ proton signal (~2.4-2.6 ppm) with its carbon signal (~23-27 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for elucidating the connectivity of this molecule, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. Key expected HMBC correlations that would confirm the substitution pattern include:

The H-5 proton signal would show correlations to the carbons at C-4 and C-6.

The N-CH₃ proton signal would correlate to the ring carbon at C-4.

The C2-CH₃ proton signal would correlate to the ring carbons at C-2 and C-6. These correlations would piece together the pyrimidine ring and confirm the precise locations of all substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could potentially show a cross-peak between the H-5 proton and the N-CH₃ protons, confirming their spatial proximity on the pyrimidine ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. For this compound (C₆H₈BrN₃), the predicted monoisotopic mass is 200.99016 Da uni.lu. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, showing two peaks of similar intensity separated by approximately 2 Da (M and M+2). This pattern is a definitive signature for a monobrominated compound. iosrjournals.org

Table 3: Predicted HRMS Adducts for this compound uni.lu

AdductPredicted m/z
[M+H]⁺201.99744
[M+Na]⁺223.97938
[M-H]⁻199.98288
[M+K]⁺239.95332

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Hyphenated techniques such as GC-MS and LC-MS are used to separate the compound from a mixture and then analyze it with a mass spectrometer. nih.govchem-agilent.com LC-MS is particularly well-suited for the analysis of pyrimidine derivatives, which may have varying polarities. nih.gov

In a typical LC-MS analysis, the compound would first be separated on a chromatography column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak with its characteristic bromine isotopic pattern. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the molecular ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from either methyl group or the loss of a neutral molecule like hydrogen cyanide (HCN), which are common fragmentation patterns for nitrogen-containing heterocyclic compounds. iosrjournals.org The analysis of these fragments helps to confirm the identities and locations of the substituent groups on the pyrimidine core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for the identification of functional groups and for providing insights into the vibrational modes of a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the specific vibrational frequencies of its constituent bonds and functional groups.

A detailed analysis of the spectrum would allow for the confirmation of key structural features. The presence of the N-H bond in the secondary amine group is typically identified by a stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear around 3000-3100 cm⁻¹. Vibrations associated with the C=N and C=C bonds within the pyrimidine ring will produce strong, characteristic absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. The C-N stretching vibrations of the amine group would also be present in this region. Furthermore, the C-Br stretching vibration is anticipated to be observed at lower wavenumbers, generally in the 500-700 cm⁻¹ range. The methyl groups attached to the pyrimidine ring and the amine nitrogen will exhibit characteristic C-H stretching and bending vibrations.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium
Aromatic C-H StretchPyrimidine Ring3000 - 3100Medium
Aliphatic C-H StretchMethyl Groups2850 - 3000Medium
C=N and C=C Ring StretchingPyrimidine Ring1400 - 1650Strong
N-H BendSecondary Amine1550 - 1650Variable
C-H BendMethyl Groups1375 - 1450Medium
C-N StretchAryl Amine1250 - 1360Strong
C-Br StretchBromo-pyrimidine500 - 700Medium

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction study would yield a detailed crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates. This data allows for the unambiguous confirmation of the connectivity of the atoms, confirming the positions of the bromo, methyl, and N-methylamine substituents on the pyrimidine ring.

Furthermore, the crystallographic data would reveal the conformational preferences of the molecule in the solid state. The planarity of the pyrimidine ring can be assessed, and the orientation of the N-methylamine substituent relative to the ring can be determined. Analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding (if present), halogen bonding, and van der Waals forces, which govern the solid-state architecture.

As of the latest literature search, a publicly available crystal structure for this compound has not been reported. Therefore, experimental crystallographic data cannot be presented.

Advanced Chromatographic Techniques for Purity Profiling and Separation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for the separation of any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the primary choice for the purity assessment of this compound. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of the main peak corresponding to this compound would be a key identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool. Given the likely volatility of this compound, GC analysis, often coupled with a mass spectrometry (MS) detector, would be a suitable method for purity profiling.

In a typical GC analysis, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic property for identification. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. GC-MS would provide both retention time data and mass spectral data, allowing for the identification of impurities by their mass-to-charge ratio and fragmentation patterns.

The development of a robust HPLC or GC method would be crucial for quality control, ensuring the purity and consistency of this compound for any subsequent research or application.

Theoretical and Computational Chemistry Studies on 6 Bromo N,2 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These methods provide insights into molecular geometry, orbital energies, and reactivity, which are crucial for understanding the chemical behavior of 6-Bromo-N,2-dimethylpyrimidin-4-amine.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating the forces on each atom and minimizing the total energy of the system.

Furthermore, DFT provides a detailed description of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal the influence of the electron-withdrawing bromine atom and the electron-donating methyl and amino groups on the electron density distribution across the pyrimidine (B1678525) ring. This would be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to obtain precise values for properties such as bond lengths, bond angles, dipole moments, and vibrational frequencies. These high-accuracy predictions are valuable for benchmarking experimental data and for providing a deeper understanding of the molecule's intrinsic characteristics. For instance, accurate calculation of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to predict their motion.

These simulations are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, MD could reveal the rotational dynamics of the methyl groups and the N-methylamino group, identifying the most stable conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties.

MD simulations also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with a biological target. By analyzing the trajectories of the atoms, one can identify persistent interactions and understand how the molecule behaves in a condensed phase.

Reaction Pathway and Transition State Analysis using Computational Approaches

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For example, the nucleophilic substitution of the bromine atom on the pyrimidine ring is a plausible reaction. Computational analysis could elucidate the mechanism of such a reaction, determining whether it proceeds through an SNAr or another pathway. The structures of transition states, which represent the highest energy point along the reaction coordinate, can be calculated, providing a detailed picture of the bond-breaking and bond-forming processes. This information is invaluable for understanding the reactivity of the compound and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While developing a QSAR model requires a dataset of compounds with known activities, one can discuss the hypothetical development of such a model for analogs of this compound.

The process would involve calculating a variety of molecular descriptors for a series of related pyrimidine derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent molecules.

Ligand Docking and Molecular Recognition Studies (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might bind to a specific protein target.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. A successful docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking studies could be hypothetically performed against a range of biological targets to explore its potential as a therapeutic agent. The results would provide insights into its mode of action and could guide the design of derivatives with improved binding affinity and selectivity.

Data Tables

As no specific experimental or computational data for this compound is available in the searched literature, the following tables are presented as examples of how such data would be structured if obtained from the aforementioned computational studies.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Hypothetical Value
Optimized Energy (Hartree) -2578.987
HOMO Energy (eV) -6.54
LUMO Energy (eV) -1.23
HOMO-LUMO Gap (eV) 5.31

Table 2: Hypothetical Key Intermolecular Interactions from MD Simulations

Interaction Type Potential Partner Atom/Group
Hydrogen Bond Acceptor Pyrimidine Nitrogen atoms
Hydrogen Bond Donor N-H of the amino group

Table 3: Hypothetical QSAR Descriptor Values

Descriptor Hypothetical Value
LogP 2.1
Molecular Weight ( g/mol ) 202.06
Polar Surface Area (Ų) 45.6
Number of H-bond Donors 1

Advanced Applications and Research Trajectories for 6 Bromo N,2 Dimethylpyrimidin 4 Amine

As a Versatile Building Block in Complex Organic Synthesis

The inherent chemical functionalities of 6-Bromo-N,2-dimethylpyrimidin-4-amine position it as a promising starting material for the synthesis of more complex molecular architectures. The presence of a reactive bromine atom on the pyrimidine (B1678525) ring is a key feature, offering a handle for a variety of cross-coupling reactions.

Precursor for Novel Heterocyclic Systems

The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry and drug discovery. The bromine atom at the 6-position of this compound can serve as a linchpin for the construction of fused heterocyclic systems. Through transition-metal-catalyzed reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, a wide array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced at this position. This functionalization capability could pave the way for the synthesis of novel purine analogs, pteridines, and other fused pyrimidine systems, which are classes of compounds with known biological activities.

For instance, intramolecular cyclization following a Sonogashira coupling with a suitably functionalized alkyne could lead to the formation of pyrido[2,3-d]pyrimidines. Similarly, a Buchwald-Hartwig amination could be employed to introduce an amino group, which could then be used as a handle for further annulation reactions to build more complex polycyclic systems. The exploration of these synthetic pathways could yield libraries of novel compounds for biological screening.

Scaffold for Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The structure of this compound, with its multiple reaction sites, makes it a potential candidate for the design of novel MCRs.

The amino group and the reactive bromine atom could participate in sequential or concerted reaction cascades. For example, the amino group could undergo condensation with a carbonyl compound to form an imine intermediate, which could then be trapped intramolecularly or intermolecularly via a reaction involving the bromo-substituted position. While specific MCRs involving this exact compound are not documented, its structural motifs are present in reactants for established MCRs, suggesting a fertile ground for future research in this area.

Role in Materials Science and Polymer Chemistry

The application of pyrimidine derivatives is an emerging area in materials science, with their electron-deficient nature and hydrogen-bonding capabilities being particularly attractive.

Monomer or Ligand in Coordination Polymers and Supramolecular Assemblies

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound can act as coordination sites for metal ions. This property could be exploited to use the compound as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs). The resulting materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

Furthermore, the potential for hydrogen bonding through the amino group could be harnessed to create self-assembling supramolecular structures. The interplay of metal coordination and hydrogen bonding could lead to the formation of complex and functional multidimensional networks.

Component in Organic Electronic and Photonic Materials

The electron-deficient pyrimidine core suggests that derivatives of this compound could find use in organic electronic materials. By strategically coupling electron-donating moieties to the pyrimidine ring via the bromo substituent, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels could be synthesized. Such donor-acceptor systems are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The specific impact of the N,2-dimethyl substitution pattern on the electronic properties would be a key area of investigation. Research in this direction would involve the synthesis of a series of derivatives and the characterization of their photophysical and electrochemical properties.

Catalytic Applications of this compound Derivatives

While the parent compound is unlikely to be catalytically active itself, its derivatives, particularly those involving metal complexes, hold potential in the field of catalysis. By designing ligands derived from this compound, it is conceivable to develop novel catalysts for a range of organic transformations.

For instance, palladium complexes of bidentate or pincer ligands incorporating the this compound scaffold could be investigated for their efficacy in cross-coupling reactions. The electronic and steric properties of the ligand, influenced by the substitution pattern on the pyrimidine ring, would play a crucial role in determining the catalytic activity and selectivity. Research in this area would focus on the synthesis of such metal complexes and the evaluation of their catalytic performance in benchmark reactions.

Bioinorganic Chemistry Applications as Ligands for Metal Ions in Biological Systems (non-clinical)

In bioinorganic chemistry, researchers study the role of metals in biological systems. Pyrimidine derivatives, as fundamental components of nucleic acids, have a natural affinity for metal ions. rsc.orgresearchgate.net The compound this compound can serve as a model ligand to investigate these interactions in non-clinical settings. Its nitrogen atoms can chelate biologically relevant metal ions such as iron, copper, zinc, and cobalt. ekb.egacs.org

Studies on pyrimidine-based ligands have shown that they can form stable complexes with a variety of metal ions. For example, pyrimidine hydrazide derivatives have been used to synthesize and characterize complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). ekb.eg Similarly, the coordination chemistry of uracil and thiouracil derivatives with metals like Fe(III) and Cu(II) has been explored. mdpi.com

The resulting metallo-complexes of this compound could be used to:

Model Metalloenzyme Active Sites : Mimic the coordination environment of metal ions in enzymes.

Probe Metal-Nucleobase Interactions : Investigate how metal ions bind to nucleic acid components, which is crucial for understanding DNA structure and function. rsc.org

Develop Molecular Sensors : The binding of a specific metal ion could induce a change in the spectroscopic properties (e.g., fluorescence) of the ligand, allowing for metal detection.

The study of such complexes provides fundamental insights into metal ion coordination, exchange, and redox activity in environments that mimic biological systems. acs.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity or physical properties. The this compound scaffold is an excellent starting point for SAR studies due to its multiple sites for modification.

The pyrimidine ring is a "privileged scaffold" found in numerous biologically active molecules, including several FDA-approved kinase inhibitors. nih.govacs.orgnih.gov SAR studies on pyrimidine derivatives have yielded crucial information for drug design. For example, in a series of 2,4,6-triaminopyrimidines designed as galanin receptor ligands, small structural changes to the substituents on the aromatic ring at the 6-position significantly influenced binding affinities. nih.gov Similarly, for pyrazolo-triazolo-pyrimidines acting as adenosine receptor antagonists, the nature of the substituent on the pyrazole ring was found to be fundamental for both high affinity and selectivity. d-nb.info

Starting with this compound, a medicinal chemist could systematically replace the substituents at each position:

Position 2 (Methyl) : Variation with larger alkyl groups, cycloalkyl, or aryl groups could explore steric tolerance and hydrophobic interactions in a binding pocket.

Position 6 (Bromo) : Replacement with other halogens (F, Cl, I) can tune electronic effects and halogen bonding potential. Substitution with cyano, nitro, or other functional groups can dramatically alter the molecule's properties.

These modifications allow for the systematic probing of a biological target's binding site to optimize interactions and improve potency and selectivity.

PositionOriginal SubstituentPotential VariationRationale
2 -CH₃-Ethyl, -Phenyl, -CyclopropylProbe steric and hydrophobic limits
4 -NHCH₃-NH-benzyl, -PiperidinylModify H-bonding and lipophilicity
5 -H-F, -Cl, -CH₃Block metabolic sites, fill small pockets
6 -Br-Cl, -I, -CN, -OCH₃Modulate electronics and halogen bonding

The specific substituents on this compound—a halogen (bromine) and two alkyl groups (methyl)—play a critical role in defining its molecular interactions and potential binding affinity.

Halogen Substituents: The bromine atom at the 6-position is not merely a steric placeholder; it can actively participate in non-covalent interactions, most notably halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F). mdpi.com Computational and spectroscopic studies have confirmed that halogen bonds involving pyrimidine acceptors can be significant, with binding energies sometimes exceeding those of typical hydrogen bonds. nih.gov The presence and position of the halogen also alter the electronic structure of the pyrimidine ring, which can influence its reactivity and interactions with other molecules. aip.orgnih.gov

SubstituentInteraction TypeInfluence on Binding Affinity
Bromo (-Br) Halogen Bonding, Dipole-DipoleCan provide strong, directional interactions, increasing affinity and selectivity.
Electronic WithdrawalModifies the charge distribution of the pyrimidine ring, affecting other interactions.
Methyl (-CH₃) Hydrophobic InteractionsFavorable interactions in nonpolar binding pockets can increase affinity.
Steric HindranceCan prevent optimal binding orientation, decreasing affinity.

Future Research Directions and Methodological Innovations for 6 Bromo N,2 Dimethylpyrimidin 4 Amine

Exploration of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve harsh conditions and hazardous reagents. rasayanjournal.co.in The future of synthesizing 6-Bromo-N,2-dimethylpyrimidin-4-amine lies in the development of novel, more sustainable pathways that are both efficient and environmentally benign.

One promising area is the expansion of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrimidines from three or more starting materials in a single step, which increases efficiency and reduces waste. rasayanjournal.co.inacs.org Research into iridium-catalyzed MCRs, for instance, has enabled the synthesis of highly substituted pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Adapting such a regioselective protocol for this compound could offer a significant improvement over classical methods.

The use of novel catalytic systems is another key research direction. This includes the exploration of nanocatalysts (e.g., ZnO, Fe₃O₄, Mn₃O₄) which offer high efficiency and can often be recovered and reused, reducing both cost and environmental impact. researchgate.netnih.gov Furthermore, the development of syntheses that utilize biomass-derived starting materials, such as alcohols from lignocellulose, represents a major step towards a circular chemical economy. acs.orgbohrium.com

Table 1: Promising Sustainable Synthetic Techniques for Pyrimidine Derivatives
TechniqueDescriptionPotential Advantage for Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form a product that contains portions of all reactants. rasayanjournal.co.inIncreased efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in
Microwave-Assisted Synthesis Using microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. rasayanjournal.co.inresearchgate.netFaster reaction rates and potentially cleaner product formation. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Employing ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates reactions. eurekaselect.comnih.govImproved yields and shorter reaction times under milder conditions. nih.gov
Solvent-Free Reactions Conducting reactions without a solvent, often by grinding solid reactants together (mechanochemistry or ball milling). rasayanjournal.co.inresearchgate.netElimination of solvent waste, reduced cost, and simplified purification. rasayanjournal.co.in
Green Catalysts Utilizing catalysts that are non-toxic, reusable, and efficient, such as nanocatalysts or biocatalysts. nih.govbenthamdirect.comReduced environmental impact and improved process economy. benthamdirect.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of reactions. mdpi.com For this compound, these computational tools offer significant potential.

ML models can be trained on large datasets of known molecules to predict a wide range of properties for new or understudied compounds. research.googlenih.gov For instance, ML algorithms could be developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound and its potential analogues, guiding the design of derivatives with more desirable characteristics. nih.gov This in silico screening accelerates the discovery process and reduces the need for extensive, time-consuming laboratory experiments. tandfonline.com

Furthermore, generative AI models can design novel molecular structures with specific desired functions. youtube.com By defining a set of target properties, researchers could use these models to generate new pyrimidine derivatives based on the this compound scaffold, potentially leading to the discovery of new bioactive compounds. youtube.compubpub.org AI can also be applied to reaction optimization, predicting the optimal conditions (temperature, solvent, catalyst) to maximize the yield and purity of the target compound, making the synthesis more efficient. mdpi.comagchemigroup.eu

Table 2: Applications of AI/ML in the Study of this compound
AI/ML ApplicationDescriptionPotential Impact
Property Prediction Using models trained on existing chemical data to predict electronic, thermodynamic, and ADMET properties. research.googlenih.govRapidly estimates the characteristics of the compound and its derivatives without synthesis.
Generative Molecular Design Employing algorithms to create novel molecular structures that are optimized for specific functions or binding affinities. youtube.comAccelerates the discovery of new, potentially more effective, pyrimidine-based compounds.
Reaction Optimization Utilizing ML to predict the outcomes of reactions under various conditions to find the optimal synthetic pathway. agchemigroup.euIncreases synthetic yield, reduces byproducts, and lowers development costs.
Retrosynthetic Analysis Using AI to propose viable synthetic routes for a target molecule from commercially available starting materials. mdpi.comAids chemists in designing efficient and practical syntheses for novel derivatives.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of a chemical reaction requires monitoring its progress in real-time. Process Analytical Technology (PAT) utilizes advanced spectroscopic probes to achieve this, providing continuous data on reactant consumption, product formation, and the appearance of intermediates. mt.com

Future studies on the synthesis of this compound would benefit greatly from the application of in-situ techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These non-invasive methods can be inserted directly into the reaction vessel to track the concentration of various species over time. This data is invaluable for determining reaction kinetics, identifying transient intermediates, and understanding the reaction mechanism. mt.com

Additionally, advanced mass spectrometry techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), can be adapted for online or at-line analysis. Such methods offer high sensitivity and specificity for identifying and quantifying all components in a reaction mixture, including the target compound and any impurities. creative-proteomics.comoup.com The insights gained from these advanced analytical tools would enable precise control over the synthesis, leading to improved yield, purity, and safety. mt.com

Sustainable and Eco-Friendly Synthetic Protocols for Industrial Relevance

For a chemical process to be industrially viable, it must not only be efficient but also sustainable and eco-friendly. This involves minimizing waste, avoiding hazardous substances, and reducing energy consumption, all principles of green chemistry. nih.govnih.gov

Future research should focus on developing protocols for this compound that are assessed using green chemistry metrics . Metrics like Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI) provide a quantitative measure of how "green" a process is. mdpi.com For example, the E-Factor quantifies the amount of waste produced per kilogram of product, with a lower number indicating a more sustainable process. mdpi.comrug.nl

The implementation of flow chemistry offers a path toward safer and more efficient industrial production. In flow reactors, reagents are continuously pumped through a tube where they mix and react. This approach provides superior control over reaction parameters, enhances safety by minimizing the volume of reactive material at any given time, and can be more easily scaled up compared to traditional batch processes. mt.com Combining flow chemistry with green solvents (like water or ionic liquids) and reusable catalysts could lead to a highly sustainable industrial synthesis of this compound. rasayanjournal.co.inresearchgate.net

Unexplored Reactivity Patterns and Deeper Mechanistic Insights into Pyrimidine Chemistry

The pyrimidine ring is a cornerstone of many biologically important molecules, yet its vast chemical space remains ripe for exploration. wikipedia.orgnumberanalytics.com The reactivity of this compound is dictated by the electronic properties of its substituents: the electron-withdrawing bromine atom and the electron-donating dimethylamino and methyl groups. A key area for future research is to systematically investigate how this specific substitution pattern influences the ring's reactivity.

Future studies could explore currently uninvestigated reactions for this compound. For example, the bromine atom at the 6-position is a potential handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which could be used to introduce a wide array of functional groups and generate a library of novel derivatives. The electron-deficient nature of the pyrimidine ring also makes it susceptible to certain types of nucleophilic substitution. wikipedia.orgpharmaguideline.com

Deeper mechanistic studies are crucial for understanding and predicting this reactivity. nih.govresearchgate.net Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and visualize transition states. nih.gov These theoretical insights, when combined with experimental evidence from kinetic and spectroscopic studies, can provide a comprehensive picture of the reaction mechanisms. umich.edu Such fundamental knowledge is essential for designing new reactions and rationally developing novel pyrimidine-based compounds. acs.orgacs.org

Q & A

Q. What are the standard synthetic routes for 6-Bromo-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrimidine core. A common approach is direct bromination of N,2-dimethylpyrimidin-4-amine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., acetonitrile) under reflux. For example, similar brominations of pyridine derivatives achieved 60–75% yields when using a 1.2:1 molar ratio of NBS to substrate at 80°C for 6–8 hours . Optimization via Design of Experiments (DoE) can systematically evaluate variables (temperature, stoichiometry, solvent) to maximize yield while minimizing side products like dibrominated analogs. Fractional factorial designs are recommended for initial screening .

Q. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR with DEPT-135 to resolve methyl and amine protons. Substituent-induced deshielding effects (e.g., bromine at C6) shift aromatic protons downfield by 0.3–0.5 ppm compared to non-brominated analogs .
  • HPLC-MS : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) enable separation of brominated products. Monitor for trace impurities (e.g., dehalogenated byproducts) using ESI-MS in positive ion mode .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C₇H₉BrN₃: C 39.64%, H 4.28%, N 19.82%) to confirm purity >98% .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and regioselectivity in brominated pyrimidine derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict bromination sites. For example, Fukui indices identify electron-rich positions (C6 in pyrimidine) as bromination hotspots. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method can map energetically favorable pathways, reducing trial-and-error experimentation. Coupling these with machine learning (e.g., Bayesian optimization) accelerates condition screening .

Q. How to resolve contradictions in reported biological activity data for brominated pyrimidines?

Methodological Answer: Contradictions often arise from variable substituent effects or assay conditions. A systematic approach includes:

  • Comparative SAR Studies : Compare this compound with analogs (e.g., 6-chloro or 6-iodo derivatives) under identical assay conditions. For example, bromine’s higher electronegativity may enhance binding to hydrophobic enzyme pockets compared to chlorine .
  • Control for Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v in aqueous assays to avoid solvent-induced artifacts .
  • Meta-Analysis : Apply multivariate regression to published IC₅₀ data, controlling for variables like cell line, incubation time, and pH.

Q. What advanced purification strategies address challenges in isolating this compound from complex mixtures?

Methodological Answer:

  • High-Speed Countercurrent Chromatography (HSCCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate brominated isomers based on partitioning coefficients .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using temperature-dependent solubility curves. Brominated pyrimidines often crystallize best at 4°C with slow evaporation .

Key Recommendations

  • Prioritize in silico methods for reaction design to minimize resource-intensive experimentation .
  • Cross-validate biological activity findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Document synthetic protocols in detail, including quenching steps to prevent bromine-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.